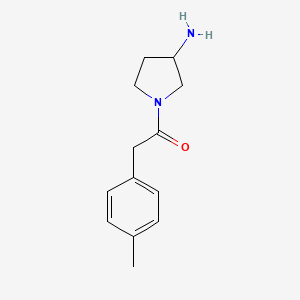
1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenyl)ethan-1-one
Vue d'ensemble
Description
1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenyl)ethan-1-one is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Overview
1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenyl)ethan-1-one, also known as 4-Methyl-1-(3-aminopyrrolidin-1-yl)-2-butanone , is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
- Molecular Formula : C₁₃H₁₈N₂O
- Molecular Weight : 218.29 g/mol
- CAS Number : 1249264-05-8
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors under basic conditions.
- Introduction of the Amino Group : Via nucleophilic substitution using ammonia or amines.
- Attachment of the Phenyl Ring : Through Friedel-Crafts reactions.
Biological Activity
Research indicates that this compound exhibits several biological activities, which can be summarized as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : Modulating enzymatic activity, potentially influencing metabolic pathways.
- Receptors : Acting as a ligand for certain receptors, affecting cellular signaling.
Pharmacological Effects
- Analgesic Properties : Preliminary studies suggest potential analgesic effects, possibly through modulation of pain pathways.
- Antidepressant Activity : The compound may influence neurotransmitter systems, contributing to mood regulation.
- Neuroprotective Effects : Investigated for its ability to protect neuronal cells from damage.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
| Study | Findings |
|---|---|
| Study 1 | Reported that similar compounds exhibited significant analgesic effects in animal models, suggesting a possible pathway for pain relief. |
| Study 2 | Investigated neuroprotective properties in vitro, showing reduced apoptosis in neuronal cell lines when treated with related compounds. |
| Study 3 | Examined the influence on serotonin and norepinephrine levels, indicating potential antidepressant effects. |
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, consider the following:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| This compound | Contains a methyl group at the para position on the phenyl ring | Potential analgesic and neuroprotective effects |
| 1-(3-Aminopyrrolidin-1-yl)-2-(phenyl)ethan-1-one | Lacks methyl substitution | Different reactivity and possibly lower biological activity |
Propriétés
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-2-4-11(5-3-10)8-13(16)15-7-6-12(14)9-15/h2-5,12H,6-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOLHIQNQXSGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















